molecular formula C12H14O3 B8471008 4,5-Dimethoxy-7-indanaldehyde

4,5-Dimethoxy-7-indanaldehyde

Cat. No.: B8471008
M. Wt: 206.24 g/mol
InChI Key: KHVRKYOQRGQIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-7-indanaldehyde is a synthetic aromatic aldehyde featuring an indan backbone substituted with methoxy groups at positions 4 and 5 and an aldehyde functional group at position 7. For instance, substituted indan and indole aldehydes are frequently explored for their biological activity, such as anticancer properties, as evidenced by their inclusion in preliminary National Cancer Institute (NCI) screenings .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-14-11-6-8(7-13)9-4-3-5-10(9)12(11)15-2/h6-7H,3-5H2,1-2H3

InChI Key

KHVRKYOQRGQIRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCC2)C(=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs of 4,5-Dimethoxy-7-indanaldehyde include syringaldehyde, indole-based aldehydes, and dioxolo-fused derivatives. Below is a comparative overview:

Compound Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₁H₁₂O₃ 192.21 g/mol Methoxy (4,5), Aldehyde (7) Indan core; methoxy groups enhance lipophilicity and electron density .
Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) C₉H₁₀O₄ 182.17 g/mol Methoxy (3,5), Hydroxy (4), Aldehyde Benzene core; hydroxy group increases polarity; cost-effective synthesis .
5H-1,3-Dioxolo[4,5-f]indole-7-carboxaldehyde C₁₀H₇NO₃ 189.17 g/mol Dioxolo ring (1,3), Aldehyde (7) Indole core fused with dioxolo; higher polarity due to oxygen-rich structure .
5,6-Dimethoxy-1H-Indole-3-carboxaldehyde C₁₁H₁₁NO₃ 205.21 g/mol Methoxy (5,6), Aldehyde (3) Indole core; adjacent methoxy groups may induce steric hindrance .

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